molecular formula C8H6F3NO3 B1403502 Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate CAS No. 1060810-77-6

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Cat. No.: B1403502
CAS No.: 1060810-77-6
M. Wt: 221.13 g/mol
InChI Key: HLCFSNOWINLKMJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1060810-77-6) is a high-purity chemical intermediate designed for advanced research and development. This compound features a core isonicotinate structure substituted with a hydroxy group and a trifluoromethyl group, making it a valuable scaffold in synthetic chemistry. With a molecular formula of C8H6F3NO3 and a molecular weight of 221.13, this ester is a key building block for constructing more complex molecules . Its primary research applications are in the field of agrochemical science, particularly in the synthesis of herbicide intermediates. The presence of the trifluoromethyl group is a common bioisostere that can enhance the biological activity, metabolic stability, and lipophilicity of lead compounds. Related trifluoromethylpyridine derivatives are documented as major metabolites in soil for established herbicides like flupyrsulfuron-methyl, underscoring the relevance of this chemical class in environmental fate studies and the development of new crop protection agents . Furthermore, structurally similar compounds are frequently utilized in patented routes for synthesizing commercial herbicides, demonstrating their utility in creating potent HPPD inhibitors . Beyond agrochemicals, this versatile synthon serves as a crucial starting material in pharmaceutical research for the preparation of various nicotinic acid derivatives. Researchers employ it to develop novel active ingredients, leveraging its reactivity for further functionalization at the ester, hydroxy, or ring nitrogen positions. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)12-6(13)3-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFSNOWINLKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165847
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-77-6
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate typically involves the esterification of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it valuable for developing new synthetic pathways in organic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies show that it can influence cellular processes due to its ability to penetrate cell membranes effectively. The trifluoromethyl group is particularly significant in enhancing the compound's biological activity.

Medicine

This compound has been explored as a lead compound in drug discovery. Its potential therapeutic properties include acting as an inhibitor for specific enzymes involved in disease processes. For instance, it has been studied as a selective histone deacetylase 6 inhibitor, which may have applications in treating neurodegenerative diseases such as Charcot-Marie-Tooth disease .

Case Study 1: Histone Deacetylase Inhibition

A study focused on developing selective inhibitors for histone deacetylase 6 (HDAC6) identified analogues of this compound that demonstrated improved potency compared to existing compounds. The study highlighted how modifications to the trifluoromethyl group can enhance binding affinity and selectivity towards HDAC6, suggesting its potential use in therapeutic contexts .

Case Study 2: Antimicrobial Activity

Recent research investigated the antimicrobial properties of fluorinated compounds related to this compound. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, providing insights into their potential applications in developing new antimicrobial agents .

Data Tables

Application Area Description Significance
ChemistryBuilding block for complex synthesisEnables new synthetic pathways
BiologyInteraction with biomoleculesInfluences cellular processes
MedicinePotential therapeutic agentInhibitor for HDAC6 and other targets

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate
  • Structure : 2-fluoro and 6-CF₃ substituents; ethyl ester.
  • Molecular Formula: C₉H₇F₄NO₂.
  • Molecular Weight : 237.15 g/mol.
  • Key Differences :
    • The 2-fluoro substituent reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
    • Ethyl ester increases lipophilicity (logP ~2.1) relative to the methyl ester (logP ~1.8) .
Methyl 2-(trifluoromethyl)isonicotinate
  • Structure : 2-CF₃ and 6-CF₃ substituents; methyl ester.
  • Molecular Formula: C₈H₆F₃NO₂.
  • Molecular Weight : 205.13 g/mol.
  • Key Differences :
    • Dual -CF₃ groups increase steric hindrance and lipophilicity (logP ~2.5), reducing aqueous solubility compared to the hydroxyl-containing target compound .
Methyl 2-chloro-6-(trifluoromethyl)nicotinate
  • Structure : 2-chloro and 6-CF₃ substituents; methyl ester.
  • Molecular Formula: C₈H₅ClF₃NO₂.
  • Molecular Weight : 239.58 g/mol.
  • Key Differences :
    • Chlorine at the 2-position introduces electronegativity but lacks hydrogen-bonding capability, leading to lower solubility in polar solvents compared to the hydroxylated compound .

Substituent Variations at the 6-Position

2-Chloro-6-(trifluoromethyl)isonicotinic Acid
  • Structure : 2-chloro and 6-CF₃ substituents; free carboxylic acid.
  • Molecular Formula: C₇H₃ClF₃NO₂.
  • Key Differences :
    • The free carboxylic acid group increases acidity (pKa ~2.5) compared to the methyl ester (pKa ~4.5 for hydrolysis).
    • Higher reactivity in coupling reactions due to the acid functionality .

Biological Activity

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The hydroxyl and ester groups facilitate hydrogen bonding, which plays a crucial role in its biological interactions.

The compound's mechanism of action involves interactions with specific molecular targets. The trifluoromethyl group not only increases lipophilicity but also influences the compound's reactivity and binding affinity to various enzymes and receptors. This interaction can modulate enzyme activity and influence biochemical pathways, which is essential for its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in the treatment of various inflammatory conditions. However, further studies are required to confirm these effects and elucidate the underlying mechanisms.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are critical for metabolic processes. For instance, it may interact with nicotinic acetylcholine receptors, which are involved in neurological functions. This interaction could lead to potential applications in neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study evaluated the compound's effect against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anti-inflammatory Pathway Modulation : In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Analysis : Binding assays revealed that the compound has a high affinity for certain metabolic enzymes, suggesting its role as a modulator of metabolic pathways. This property could be harnessed for therapeutic interventions in metabolic disorders .

Data Summary Table

Biological Activity Effect Study Reference
AntimicrobialInhibits growth of S. aureus (MIC = 32 µg/mL)
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme inhibitionModulates activity of metabolic enzymes

Q & A

Q. Table 1: Example Reaction Conditions

ComponentDetailsReference
SolventTHF
BaseTriethylamine (Et₃N)
PurificationSilica gel column chromatography
MonitoringTLC (Rf = 0.3–0.5 in hexane:EtOAc)

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm trifluoromethyl (CF₃) integration .
  • IR Spectroscopy : Detect hydroxyl (O–H stretch ~3200 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₆F₃NO₃: 234.0284) .

Q. Table 2: Key Spectroscopic Data

TechniqueExpected ObservationsReference
¹H NMRAromatic protons: δ 7.8–8.2 ppm
¹³C NMRCF₃: δ 122–125 ppm (q, J = 280 Hz)
IRC=O stretch: ~1700 cm⁻¹

How can researchers resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question
Discrepancies often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Purity Verification : Re-run TLC or HPLC to confirm absence of side products .
  • Solvent Selection : Use deuterated solvents (e.g., CDCl₃) to avoid peak splitting .
  • Comparative Analysis : Cross-reference with literature data for analogous trifluoromethylpyridines .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (if crystalline material is available) .

What strategies optimize reaction yields in the synthesis of this compound?

Advanced Research Question
Yield optimization requires systematic parameter variation:

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for trifluoromethylation efficiency .
  • Temperature Control : Elevated temperatures (40–60°C) may accelerate reactions but risk decomposition.
  • Stoichiometry : Use 1.2–1.5 equivalents of trifluoromethylating agents to drive completion .
  • Workflow Modifications : Replace traditional column chromatography with preparative HPLC for challenging separations .

What are the stability considerations and safety protocols for handling this compound?

Basic Research Question

  • Stability : Store at –20°C in inert atmosphere; monitor hydrolytic degradation via periodic NMR .
  • Safety Precautions :
    • Hazards : Irritant (H315), harmful if swallowed (H302) .
    • PPE : Use nitrile gloves, safety goggles, and fume hoods.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can regioselective functionalization challenges be addressed in derivatives of this compound?

Advanced Research Question
Regioselectivity in pyridine systems is influenced by:

  • Directing Groups : Use hydroxyl or ester groups to guide trifluoromethylation to the 6-position .
  • Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices) .
  • Protection/Deprotection : Temporarily block reactive sites with silyl or benzyl groups .

What are the best practices for analyzing compound stability under varying pH and temperature conditions?

Advanced Research Question

  • Accelerated Stability Studies :
    • Prepare buffered solutions (pH 2–12).
    • Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
    • Analyze degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Reactant of Route 2
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Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

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